molecular formula C24H15Cl B13117171 2-Chlorotetraphenylene

2-Chlorotetraphenylene

Cat. No.: B13117171
M. Wt: 338.8 g/mol
InChI Key: ATOYFQNWKLVJAI-UHFFFAOYSA-N
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Description

2-Chlorotetraphenylene is a derivative of tetraphenylene, a polycyclic aromatic hydrocarbon This compound is characterized by the substitution of a chlorine atom at the second position of the tetraphenylene structure Tetraphenylenes are known for their unique saddle-shaped geometry, which imparts interesting chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorotetraphenylene can be synthesized through a chlorination reaction of tetraphenylene. One common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction typically proceeds in the presence of a catalyst such as gold(III) chloride (AuCl3) and a solvent like dichloroethane (DCE). The reaction mixture is stirred at room temperature for a short period before being heated to around 80°C for 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinating agents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorotetraphenylene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organometallic compounds can be used to replace the chlorine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized tetraphenylenes, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chlorotetraphenylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorotetraphenylene involves its interaction with molecular targets through its aromatic system and the chlorine substituent. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding. These interactions influence its reactivity and potential biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique saddle-shaped geometry and the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its stability make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H15Cl

Molecular Weight

338.8 g/mol

IUPAC Name

2-chlorotetraphenylene

InChI

InChI=1S/C24H15Cl/c25-16-13-14-23-21-11-4-3-9-19(21)17-7-1-2-8-18(17)20-10-5-6-12-22(20)24(23)15-16/h1-15H

InChI Key

ATOYFQNWKLVJAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C5=CC=CC=C25

Origin of Product

United States

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